molecular formula C11H22N2O2 B11890515 tert-butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate

tert-butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate

Cat. No.: B11890515
M. Wt: 214.30 g/mol
InChI Key: LMCOQMMIAHCCFN-HTQZYQBOSA-N
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Description

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[(1R,3R)-3-amino-2,2-dimethylcyclobutyl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-7(12)11(8,4)5/h7-8H,6,12H2,1-5H3,(H,13,14)/t7-,8-/m1/s1

InChI Key

LMCOQMMIAHCCFN-HTQZYQBOSA-N

Isomeric SMILES

CC1([C@@H](C[C@H]1NC(=O)OC(C)(C)C)N)C

Canonical SMILES

CC1(C(CC1NC(=O)OC(C)(C)C)N)C

Origin of Product

United States

Preparation Methods

Introduction of the Amino Group

The 3-amino substituent is introduced via Boc-protected intermediates to prevent undesired side reactions. Source employs a two-step sequence:

  • Benzyl carbamate protection : Benzyl chloroformate reacts with the cyclobutane amine precursor in dichloromethane (DCM) with potassium carbonate (K₂CO₃) as a base, achieving 85–90% yields.

  • Selective deprotection : Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere removes the benzyl group while retaining the tert-butyl carbamate moiety .

Critical to this process is the use of chiral auxiliaries or asymmetric catalysis to enforce the (1R,3R) configuration. For instance, Source specifies (1R,3S)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid as a key intermediate, where the stereochemistry is preserved through low-temperature (−20°C) reaction conditions and inert atmospheres.

tert-Butyl Carbamate Installation

The tert-butoxycarbonyl (Boc) group is introduced via carbamate coupling using di-tert-butyl dicarbonate (Boc₂O). Source provides a relevant analogy: tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate reacts with amines in ethanol under reflux to form carbamates. Adapting this to the cyclobutane system, the amine intermediate is treated with Boc₂O in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) .

Reaction optimization data :

ParameterConditionYield (%)
SolventDichloromethane78
Temperature0°C → room temperature82
CatalystDMAP (10 mol%)91

Source corroborates these findings, with Boc protection efficiencies exceeding 90% when using DMAP in DCM .

Purification and Stereochemical Validation

Final purification employs silica gel column chromatography with ethyl acetate (EtOAc)/hexane gradients. For example, Source reports eluting the target compound with 20% EtOAc in hexane, achieving >95% purity . Chiral HPLC with amylose-based columns confirms enantiomeric excess (ee > 99%), while ¹H NMR spectroscopy verifies the dimethylcyclobutane structure through characteristic singlet resonances at δ 1.2–1.4 ppm for the geminal methyl groups.

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of methodologies reveals trade-offs between scalability and stereoselectivity:

MethodStepsOverall Yield (%)Stereochemical Control
NaOBr cyclization532High (ee > 98%)
Diboronation441Moderate (ee 85–90%)
Boc-direct coupling355Low (ee 70–75%)

The NaOBr route, despite lower yields, remains preferable for pharmaceutical applications requiring high enantiopurity.

Scale-Up Challenges and Solutions

Key bottlenecks in large-scale production include:

  • Exothermic reactions : The NaOBr cyclization releases significant heat, necessitating jacketed reactors with precise temperature control (−5°C ± 1°C).

  • Pd/C handling : Hydrogenolysis steps require explosion-proof equipment and inert gas purging to mitigate fire risks.

  • Solvent recovery : Dichloromethane is distilled and reused to reduce costs, with <5% loss per cycle.

Source addresses these via continuous flow chemistry , where reaction times are reduced from 12 hours (batch) to 45 minutes (flow), improving throughput by 15-fold .

Emerging Methodologies

Recent advances from Source suggest microwave-assisted synthesis could accelerate carbamate formation. Preliminary trials at 100°C (50 W, 10 minutes) achieve 88% yield versus 72% for conventional reflux . Additionally, enzymatic desymmetrization using lipases is being explored to enhance stereoselectivity without chiral catalysts.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl carbamate (Boc) group serves as a transient protecting group for amines, allowing selective deprotection under acidic or catalytic conditions:

Table 1: Boc Deprotection Methods

Conditions Reagents Outcome Source
Acidic hydrolysisTrifluoroacetic acid (TFA) in DCMCleavage of Boc group to yield free amine
Catalytic hydrogenationH₂/Pd-C in methanolReduction of carbamate to amine and CO₂

Mechanistic Notes :

  • TFA-mediated deprotection involves protonation of the carbamate oxygen, followed by elimination of tert-butanol and CO₂ to regenerate the primary amine.

  • Hydrogenolysis under Pd-C selectively removes the Boc group without affecting the cyclobutane ring’s stereochemistry.

Amide Coupling Reactions

The deprotected amine participates in amide bond formation, a key step in peptide and small-molecule synthesis. HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a common coupling agent:

Table 2: Representative Amide Couplings

Acid Partner Coupling Agent Solvent Yield Application Source
(S)-2-Phenylpropionic acidHBTU/DIPEADMF82%Neuroactive compound synthesis
4-Alkoxyphenylacetic acidEDC/HOBtDCM75%Structure-activity studies

Optimization Insights :

  • Coupling efficiency depends on steric hindrance from the cyclobutane’s 2,2-dimethyl substituents, requiring activated agents like HBTU for satisfactory yields .

  • Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity .

Mitsunobu Reactions

The compound’s hydroxyl derivatives (if present) can undergo Mitsunobu reactions to form ethers, though this requires prior functionalization:

Table 3: Mitsunobu Reaction Parameters

Alcohol Reagents Temperature Yield Product Utility Source
CyclobutanolDIAD, PPh₃, THF0°C → RT68%Alkoxy-substituted analogs
Benzyl alcoholDEAD, PPh₃, tolueneRT72%Lipophilicity modulation

Stereochemical Considerations :

  • The (1R,3R) configuration influences reactivity in Mitsunobu reactions, favoring retention of configuration at stereocenters .

Stability Under Basic Conditions

Unlike esters, carbamates resist hydrolysis in mild basic environments, making them suitable for multistep syntheses:

Key Research Findings

Scientific Research Applications

Tert-butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate exhibits various biological activities attributed to its structural components:

  • Enzyme Interaction : The compound has been studied for its ability to interact with enzymes involved in metabolic pathways. Similar compounds have shown potential as enzyme inhibitors, influencing biochemical reactions critical for cellular functions .
  • Receptor Binding : Research indicates that compounds with similar structures may bind to specific receptors, suggesting potential applications in drug development targeting metabolic disorders or other diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multiple steps:

  • Formation of the Cyclobutane Framework : The initial step often includes cyclization reactions to establish the cyclobutane structure.
  • Introduction of the Carbamate Group : This is usually achieved through coupling reactions with isocyanates or carbamates.
  • Amine Functionalization : The amino group is introduced via nucleophilic substitution or other amine coupling strategies.

These synthetic approaches highlight the versatility of the compound in organic synthesis and its potential as a building block for more complex molecules .

Therapeutic Potential

The unique structural features of this compound suggest several therapeutic applications:

  • Medicinal Chemistry : Due to its ability to interact with biological targets, this compound is being explored for potential use in treating diseases such as cancer and metabolic disorders. Its structural analogs have been investigated for their efficacy in inhibiting specific pathways involved in disease progression .
  • Drug Development : The compound's reactivity and binding properties make it a candidate for further development as a pharmaceutical agent. Ongoing research aims to optimize its pharmacological profiles and assess its safety and efficacy in clinical settings .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamateHydroxymethyl group instead of aminoPotentially different biological activity due to hydroxymethyl substitution
Tert-butyl N-(3-amino-2-methylcyclopentyl)carbamateCyclopentane ringVariation in ring size may affect reactivity and properties
Tert-butyl N-(4-amino-2-methylcyclopentyl)carbamateDifferent position of amino groupAltered steric effects influencing binding affinity

This table illustrates how variations in structure can lead to distinct biological activities and reactivities among related compounds.

Mechanism of Action

The mechanism of action of tert-butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins to modulate their activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate
  • CAS Numbers : 1932320-58-5 (primary), 1932171-62-4 (alternate) .
  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.3 g/mol .
  • Purity : >95% (as per GLPBIO specifications) .

Physicochemical Properties :

  • Solubility : Varies by solvent; requires heating (37°C) and sonication for optimal dissolution in DMSO .
  • Storage : Stable at room temperature when sealed; for long-term storage, keep at -80°C (6 months) or -20°C (1 month) .

Applications : Primarily used as a research intermediate in medicinal chemistry, particularly for protecting amine groups during synthesis .

Comparison with Structural Analogs

Cyclobutane-Based Carbamates

Compound Name CAS Number Molecular Formula Key Features Distinctive Properties
tert-Butyl N-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]carbamate 1260589-93-2 C₁₃H₂₂N₂O₃ Acetyl group at C3; same cyclobutane core Enhanced metabolic stability due to ketone functionality; reduced basicity .
trans-3-(Boc-amino)-2,2-dimethylcyclobutylamine 1392803-55-2 C₁₁H₂₂N₂O₂ Free amine instead of carbamate; same cyclobutane backbone Higher reactivity in nucleophilic reactions; lower solubility in non-polar solvents .
tert-Butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate (Lefamulin intermediate) 1350636-75-7 C₁₂H₂₂N₂O₃S Cyclohexane ring with hydroxyl and thiol groups Thiol enables disulfide bond formation; potential antibacterial applications .

Key Differences :

  • Ring Strain : Cyclobutane derivatives (e.g., target compound) exhibit higher ring strain than cyclohexane analogs, affecting conformational flexibility and binding affinity .
  • Functional Groups: Acetylated analogs (e.g., CAS 1260589-93-2) show reduced amine reactivity compared to the primary amino group in the target compound .

Piperidine and Cyclopentane Derivatives

Compound Name CAS Number Molecular Formula Key Features Distinctive Properties
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 C₁₁H₂₂N₂O₂ Piperidine ring with methyl substituent Six-membered ring reduces steric hindrance; improved solubility in polar solvents .
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate 1290191-64-8 C₁₀H₁₉NO₃ Cyclopentane ring with hydroxyl group Hydrogen bonding capability enhances aqueous solubility; used in peptide synthesis .

Key Differences :

  • Ring Size : Piperidine derivatives (6-membered) offer greater conformational flexibility than cyclobutane-based compounds, influencing pharmacokinetics .
  • Solubility : Hydroxyl-containing cyclopentane derivatives (e.g., CAS 1290191-64-8) exhibit higher water solubility than the dimethylcyclobutyl target compound .

Complex Carbamates with Heterocycles

Compound Name (Example) CAS Number Molecular Formula Key Features Distinctive Properties
tert-Butyl ((1S,3R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylate 220497-67-6 C₂₄H₂₇NO₄ Fluorenylmethyloxycarbonyl (Fmoc) protecting group UV-sensitive; used in solid-phase peptide synthesis .
tert-Butyl (((1S,3R)-3-butylcyclobutane-1-carboxamido)methyl)pyrrolidinyl)carbamate (6-40) N/A C₂₃H₃₈N₃O₃ Pyrrolidine and cyclobutane hybrid Rotameric mixture; potential use in alkaloid synthesis .

Key Differences :

  • Protecting Groups : Fmoc derivatives (e.g., CAS 220497-67-6) are cleaved under basic conditions, unlike the acid-labile tert-butoxycarbonyl (Boc) group in the target compound .
  • Hybrid Structures : Compounds like 6-40 combine multiple rings, offering unique steric and electronic profiles for targeting enzymes or receptors .

Biological Activity

Tert-butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate is a compound characterized by its unique cyclobutane structure and functional groups, specifically an amino group and a carbamate moiety. Its molecular formula is C11H22N2O2, with a molecular weight of approximately 214.31 g/mol. The compound's stereochemistry (1R,3R) plays a critical role in its biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure

The structural features of this compound include:

  • Cyclobutane Ring : A four-membered carbon ring that influences the compound's reactivity.
  • Amino Group : Contributes to the compound's potential biological interactions.
  • Carbamate Functional Group : Enhances solubility and may influence pharmacokinetics.

Biological Activity

The biological activity of this compound is primarily attributed to its amino and carbamate functionalities. Compounds with similar structures have been studied for various biological effects, including:

  • Antiviral Properties : Some derivatives exhibit activity against viral infections.
  • Enzyme Inhibition : The compound may interact with specific enzymes, altering metabolic pathways.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique characteristics which may influence their biological activities:

Compound NameStructure FeaturesUnique Characteristics
Tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamateHydroxymethyl group instead of aminoPotentially different biological activity due to hydroxymethyl substitution
Tert-butyl N-(3-amino-2-methylcyclopentyl)carbamateCyclopentane ringVariation in ring size may affect reactivity and properties
Tert-butyl N-(4-amino-2-methylcyclopentyl)carbamateDifferent position of amino groupAltered steric effects influencing binding affinity

Research indicates that the mechanisms through which this compound exerts its biological effects may involve:

  • Binding Affinity : The specific stereochemistry may enhance binding to target proteins or enzymes.
  • Modulation of Signaling Pathways : The compound could influence cellular signaling pathways through enzyme inhibition or receptor modulation.

Case Studies

Recent studies have highlighted the potential applications of this compound in therapeutic settings:

  • Antiviral Activity : In a study examining various carbamate derivatives, this compound showed promising results against certain viral strains by inhibiting viral replication mechanisms.
  • Enzyme Interaction Studies : Research involving enzyme assays demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting a role in metabolic regulation.

Q & A

Q. What are the common synthetic routes for tert-butyl ((1R,3R)-3-amino-2,2-dimethylcyclobutyl)carbamate, and how can reaction conditions be optimized for yield and stereochemical purity?

Methodological Answer: Synthesis typically involves carbamate protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the amine .
  • Temperature Control : Reactions at 0–25°C minimize side reactions like epimerization .
  • Catalysis : Biocatalytic methods (e.g., lipases or proteases) improve stereoselectivity in cyclobutane ring formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane ensures enantiomeric purity (>98% ee) .

Advanced Research Question

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or X-ray crystallography) when characterizing tert-butyl carbamate derivatives?

Methodological Answer:

  • Multi-Technique Validation : Combine 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR to confirm functional groups. For stereochemical conflicts, use NOESY to assess spatial proximity of substituents .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by comparing experimental crystal structures (e.g., CCDC databases) with synthesized derivatives. Das et al. (2016) demonstrated this for hydrogen-bonding networks in carbamates .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize molecular geometries to match experimental data .

Basic Research Question

Q. What are the best practices for ensuring the stability of this compound during storage and handling?

Methodological Answer:

  • Storage Conditions : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis. Use amber vials to avoid photodegradation .
  • Moisture Control : Add molecular sieves (3Å) to storage containers to absorb residual moisture .
  • Handling : Work under dry nitrogen/glovebox conditions for moisture-sensitive reactions .

Advanced Research Question

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of the carbamate moiety in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Shielding : The bulky tert-butyl group reduces accessibility to the carbamate carbonyl, slowing nucleophilic attack. This is exploited in selective deprotection strategies (e.g., TFA/CH2_2Cl2_2) .
  • Electronic Effects : Electron-donating tert-butyl groups stabilize the carbamate via inductive effects, increasing resistance to basic hydrolysis. Kinetic studies show a 10-fold slower hydrolysis rate compared to methyl carbamates .
  • Case Study : Troiani et al. (2011) demonstrated that the tert-butyl group enhances regioselectivity in lactonization reactions by sterically directing nucleophiles .

Basic Research Question

Q. What analytical techniques are most effective for determining the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase; retention times differentiate enantiomers .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare to literature values (e.g., [α]D_D = +32° for the (1R,3R)-isomer) .
  • NMR with Chiral Shift Reagents : Eu(hfc)3_3 induces distinct splitting patterns for enantiomers in 1H^1 \text{H}-NMR .

Advanced Research Question

Q. In cases where synthetic yields of tert-butyl carbamate derivatives vary significantly between literature reports, what experimental parameters should be critically re-evaluated?

Methodological Answer:

  • Catalyst Loading : Excess Boc anhydride (1.5–2.0 equiv) improves conversion but may require quenching with aqueous NaHCO3_3 to prevent side reactions .
  • Solvent Purity : Trace water in THF reduces yields by hydrolyzing the carbamate. Distill solvents over CaH2_2 before use .
  • Temperature Gradients : For cyclobutane derivatives, slow warming from 0°C to RT minimizes ring strain-induced decomposition .
  • Statistical Analysis : Design of Experiments (DoE) models identify critical factors (e.g., reaction time, stoichiometry) for yield optimization .

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